Methyl 3-fluoro-4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZNQQOPCCUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343863 | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-31-6 | |
| Record name | Benzoic acid, 3-fluoro-4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185629-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Fluoro 4 Nitrobenzoate
Established Synthetic Pathways and Precursors
The conventional synthesis of Methyl 3-fluoro-4-nitrobenzoate typically involves multi-step sequences that rely on well-understood reactions in organic chemistry. These pathways prioritize accessibility of starting materials and reliability of the transformations.
Esterification Reactions in Benzoic Acid Derivatives
A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The process, known as Fischer esterification, is an equilibrium-driven reaction where the alcohol acts as both the solvent and a reactant.
A representative procedure involves dissolving 3-fluoro-4-nitrobenzoic acid in an excess of methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then heated to reflux for several hours to drive the equilibrium towards the formation of the ester. Upon completion, the product is typically isolated by pouring the reaction mixture into ice water, which causes the less soluble ester to precipitate. The solid product can then be collected by filtration and purified, often by recrystallization.
| Reactant | Molar Mass ( g/mol ) | Quantity | Role |
| 3-fluoro-4-nitrobenzoic acid | 185.11 | 1.0 eq | Starting Material |
| Methanol | 32.04 | Excess | Reagent & Solvent |
| Sulfuric Acid | 98.08 | Catalytic | Catalyst |
This method is widely employed due to its operational simplicity and the relatively low cost of the reagents.
Regioselective Nitration of Fluoro-substituted Benzoates
An alternative approach to this compound involves the direct nitration of a fluoro-substituted benzoate (B1203000) precursor, such as methyl 3-fluorobenzoate. This electrophilic aromatic substitution reaction requires careful control to achieve the desired regioselectivity. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming nitro group.
In the case of methyl 3-fluorobenzoate, the ester group (-COOCH₃) is a meta-director and a deactivating group, while the fluorine atom is an ortho-, para-director and a deactivating group. The nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, will result in the introduction of the nitro group at a position influenced by both substituents. The reaction is regioselective, with the nitro group predominantly adding to the position that is sterically accessible and electronically favored. rsc.org The formation of the desired 3-fluoro-4-nitro isomer is a likely outcome, although other isomers may also be formed.
The reaction is highly exothermic and requires careful temperature control, usually by carrying out the addition of the nitrating mixture at low temperatures. After the reaction is complete, the product is isolated by quenching the reaction mixture in ice water and subsequent extraction or filtration.
| Starting Material | Reagents | Key Considerations |
| Methyl 3-fluorobenzoate | Conc. Nitric Acid, Conc. Sulfuric Acid | Temperature control, regioselectivity, potential for isomer formation |
Introduction of Fluorine via Halogen Exchange or Direct Fluorination
Synthesizing this compound can also be approached by introducing the fluorine atom at a later stage of the synthesis. One common method for this is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom via a diazonium salt intermediate. For instance, starting from methyl 3-amino-4-nitrobenzoate, diazotization with nitrous acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate would introduce the fluorine atom at the desired position.
Another strategy is nucleophilic aromatic substitution (SₙAr) on a suitable precursor. For example, a compound like methyl 3-chloro-4-nitrobenzoate or methyl 3-bromo-4-nitrobenzoate could potentially undergo halogen exchange with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst and at elevated temperatures. The strong electron-withdrawing effect of the nitro group facilitates this type of substitution.
Direct fluorination of an appropriate precursor using electrophilic fluorinating agents is a more modern but often less selective method. Reagents such as Selectfluor® could be employed, but controlling the regioselectivity on a highly functionalized aromatic ring can be challenging.
Advanced Synthetic Strategies and Innovations
In recent years, the development of more efficient, safer, and environmentally friendly synthetic methods has become a major focus in chemical synthesis. This has led to the exploration of catalytic approaches and the application of green chemistry principles in the production of compounds like this compound.
Catalytic Synthesis Approaches
Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. For the synthesis of nitroaromatic compounds, various catalytic systems are being explored. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, related transformations offer insights into potential strategies.
For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the construction of the fluoronitrobenzoate framework. A coupling reaction between a suitable boronic acid derivative and a halogenated nitrobenzene (B124822), or vice versa, could be a viable route.
Furthermore, advancements in catalysis could be applied to the individual steps of the established synthetic pathways. For example, solid acid catalysts could replace sulfuric acid in the esterification step, offering advantages such as easier separation and reusability. In the nitration step, the use of solid-supported nitrating agents or catalytic systems involving metal nitrates could provide better control over regioselectivity and reduce the use of corrosive mixed acids.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.
One key area is the replacement of hazardous reagents and solvents. For example, the use of large quantities of concentrated sulfuric and nitric acids in nitration reactions poses significant environmental and safety risks. Alternative nitrating agents that are less corrosive and produce less waste are being investigated. These include solid-supported reagents and catalytic systems that can operate under milder conditions.
The use of greener solvents is another important consideration. Traditional organic solvents used in synthesis and purification can be volatile and toxic. The development of reactions that can be carried out in more environmentally benign solvents, such as water or ionic liquids, is a major goal of green chemistry. nih.gov For instance, photochemical nitration in aqueous media has been explored for some aromatic compounds. researchgate.net
Continuous Flow Synthesis Techniques
The production of this compound has seen significant advancements through the adoption of continuous flow processes. innospk.com This technology offers substantial advantages over traditional batch reactions, particularly for nitration, which is a key step in synthesizing the precursor acid. vapourtec.com Nitration reactions are notoriously exothermic and can pose safety risks in large-scale batch production due to potential "hot spots" and runaway reactions. ewadirect.comsoton.ac.uk
Flow chemistry mitigates these risks by using microreactors or tube reactors with small internal volumes. ewadirect.comdurham.ac.uk This setup provides a large surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control. vapourtec.comsoton.ac.uk For the synthesis of the precursor, 3-fluoro-4-nitrobenzoic acid, a continuous flow system would typically involve pumping streams of the starting material (e.g., 3-fluorobenzoic acid) and the nitrating mixture (concentrated nitric and sulfuric acids) to a mixing point before they enter a temperature-controlled reactor coil. vapourtec.com The short residence time in the reactor, often just a few minutes, is sufficient to achieve high conversion rates while minimizing the formation of by-products. soton.ac.uk
Advantages of continuous flow synthesis for this compound include:
Enhanced Safety: The small reaction volume significantly reduces the risk associated with the highly exothermic nitration process. ewadirect.com
Improved Efficiency and Scalability: Production can be scaled up by extending the run time or by "numbering up" (running multiple reactors in parallel) rather than increasing the reactor volume. innospk.comewadirect.com
Higher Purity: Precise control over stoichiometry and temperature leads to cleaner reactions and a higher quality product. vapourtec.com
Waste Reduction: The efficiency of flow processes often leads to less waste generation compared to batch methods. innospk.comdurham.ac.uk
Following the nitration step to form the acid, a subsequent continuous flow esterification can be performed. This could involve telescoping the process, where the output stream from the nitration reactor is directly mixed with a stream of methanol and an acid catalyst before entering a second heated reactor coil to form the final this compound product.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and reaction time. The synthesis typically proceeds via the formation of the precursor, 3-fluoro-4-nitrobenzoic acid, followed by its esterification.
For the synthesis of the precursor acid, various oxidative methods have been documented. For instance, the oxidation of 2-Fluoro-4-methyl-1-nitro-benzene using potassium dichromate and concentrated sulfuric acid in glacial acetic acid at 120°C for 2 hours yields 3-fluoro-4-nitro-benzoic acid with an 83% yield. Another method, starting from 3-fluoro-4-nitrobenzyl alcohol and using Jones reagent in acetone at 0°C, resulted in a 92% yield of the acid. chemicalbook.com
The subsequent step is a Fischer-Esterification of 3-fluoro-4-nitrobenzoic acid with methanol. This is an equilibrium-driven reaction, and optimization focuses on shifting the equilibrium towards the product side. Key parameters for optimization include:
Catalyst: Strong acids like sulfuric acid are commonly used as catalysts. Polyfluoroalkanesulfonic acids have also been used in the esterification of other nitrobenzoic acids, demonstrating high purity (over 98%) and yields exceeding 94%. google.com
Temperature: The reaction is typically heated to reflux to increase the reaction rate. For related nitrobenzoic acid esterifications, temperatures between 60°C and 120°C are common. google.com
Reagent Ratio: Using an excess of methanol can help drive the equilibrium towards the formation of the methyl ester. google.com
Water Removal: The removal of water, a byproduct of the reaction, is essential to prevent the reverse hydrolysis reaction and maximize yield.
The following table outlines research findings on the synthesis of the key precursor, 3-fluoro-4-nitrobenzoic acid, under different conditions.
| Starting Material | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-4-methyl-1-nitro-benzene | Potassium dichromate, Sulfuric acid, Acetic acid | 120°C | 2 h | 83% | |
| 3-fluoro-4-nitrobenzyl alcohol | Jones reagent (Chromic acid, Sulfuric acid), Acetone | 0°C | 0.5 h | 92% | chemicalbook.com |
Purity Enhancement and Isolation Methodologies
The isolation and purification of this compound are critical final steps to achieve the high purity required for its applications, typically ≥98.0%. innospk.comnbinno.com The methodology focuses on separating the solid product from the reaction mixture and removing any unreacted starting materials or by-products.
The most common initial isolation technique involves quenching the reaction mixture. After the esterification is complete, the reaction solution is cooled and then poured onto crushed ice or into ice-cold water. stackexchange.com This causes the organic, water-insoluble this compound to precipitate out of the acidic aqueous solution as a solid. stackexchange.comrsc.org The crude solid product is then collected using vacuum filtration, which is a rapid method for separating a solid from a liquid. rsc.org The collected solid, known as the filter cake, is typically washed with cold water to remove any remaining acid and other water-soluble impurities. stackexchange.com
Following isolation, the crude product undergoes purification, most commonly through recrystallization. Ethanol or a mixture of ethanol and water is an effective solvent for this process. rsc.org The procedure involves:
Dissolving the crude solid in a minimum amount of the hot solvent. Impurities that are insoluble in the hot solvent can be filtered off at this stage. rsc.org
Allowing the hot, saturated solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving more soluble impurities behind in the solvent. rsc.org
Cooling the mixture further in an ice-water bath to maximize the recovery of the purified crystals. rsc.org
Collecting the purified crystals by a final vacuum filtration and washing them with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces. rsc.org
Drying the final product, often in a low-temperature oven, to remove any remaining solvent. rsc.org
This standard procedure of precipitation followed by recrystallization is highly effective for obtaining this compound as a high-purity yellow powder. innospk.com
Reactivity and Mechanistic Investigations of Methyl 3 Fluoro 4 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient aromatic ring of methyl 3-fluoro-4-nitrobenzoate is susceptible to attack by nucleophiles, leading to the displacement of the fluoride (B91410) ion. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of its synthetic utility. The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atom is crucial for stabilizing this intermediate and facilitating the reaction. nih.gov
Amine-mediated Substitutions
The reaction of this compound with various amines is a well-documented and synthetically valuable transformation. Primary and secondary amines readily displace the fluorine atom to form the corresponding N-substituted aniline (B41778) derivatives. For instance, the reaction with benzylamine (B48309) proceeds to yield methyl 3-nitro-4-(benzylamino)benzoate. chegg.comchegg.comchegg.com These reactions are typically carried out in a suitable solvent, such as 2-propanol, and may be facilitated by the presence of a base to neutralize the hydrofluoric acid generated. chegg.com
The general scheme for this reaction is as follows:
Scheme 1: General reaction of this compound with amines.
Detailed studies on the reaction with pyrrolidine (B122466) under continuous flow conditions have also been reported. researchgate.net This highlights the adaptability of this reaction to modern synthetic methodologies.
Oxygen Nucleophile Reactions (e.g., Ether Formation)
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in SNAr reactions with this compound to form diaryl ethers. A notable example is the reaction with the methyl ester of 3-hydroxy-benzoic acid to produce dimethyl 3-nitro-3',4-oxydibenzoate. chemicalbook.com These ether linkages are important structural motifs in many biologically active molecules and advanced materials.
The reaction conditions for these transformations typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate.
Sulfur Nucleophile Reactions (e.g., Thioether Formation)
Thiolates, the sulfur analogs of alkoxides, are potent nucleophiles and readily react with this compound to furnish thioethers. These reactions are generally efficient and proceed under mild conditions due to the high nucleophilicity of sulfur. The resulting aryl thioethers are valuable intermediates in organic synthesis, finding application in the construction of pharmaceuticals and other functional materials.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing access to a different class of synthetically useful intermediates, namely methyl 3-amino-4-fluorobenzoate. chemicalbook.comclearsynth.comnih.gov3wpharm.com The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the ester functionality or the fluorine atom.
Catalytic Hydrogenation Methods for Amine Synthesis
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. wikipedia.orgcommonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.comechemi.com The reaction is generally clean, with water being the only byproduct.
A patent describes the hydrogenation of an intermediate, 3-nitro-4-fluorobenzoic boric acid, under the catalysis of palladium on carbon to generate 3-amino-4-fluorobenzoic boric acid. google.com This highlights the industrial applicability of this reduction method.
Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |
| Palladium on carbon (Pd/C) | H₂ gas | Ethanol, Methanol (B129727), Ethyl acetate | Room temperature, atmospheric or elevated pressure | wikipedia.orgcommonorganicchemistry.comresearchgate.net |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Ethyl acetate | Room temperature | echemi.com |
| Raney Nickel | H₂ gas | - | - | wikipedia.org |
This table provides a summary of common catalytic systems used for the reduction of aromatic nitro compounds.
Chemo-selective Reduction Techniques
In cases where catalytic hydrogenation may not be suitable due to the presence of other reducible functional groups, various chemical reducing agents can be employed for the selective reduction of the nitro group. psu.edu
One common method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgresearchgate.netyoutube.com These methods are often cost-effective and reliable. For instance, iron powder in the presence of an acid is a classic and versatile reagent for this transformation. researchgate.net
Other reagents, such as sodium dithionite, can also effect the reduction under milder, neutral, or slightly basic conditions, which can be advantageous for sensitive substrates. researchgate.net The use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, like nickel or cobalt chloride, has also been reported as an effective system for nitro group reduction. researchgate.netjsynthchem.com Hydrazine hydrate (B1144303) in the presence of a catalyst like iron phthalocyanine (B1677752) or Rh–Fe3O4 heterodimer nanocrystals offers another alternative. psu.edu
Table 2: Chemoselective Reducing Agents for the Nitro Group
| Reagent | Conditions | Advantages | Disadvantages | Reference |
| Fe/HCl or Fe/CH₃COOH | Acidic, often requires heating | Inexpensive, widely applicable | Can be harsh, workup can be tedious | wikipedia.orgresearchgate.net |
| SnCl₂/HCl | Acidic | Mild, selective | Stoichiometric amounts of tin salts produced | wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol | Mild, neutral conditions | Can be sluggish | researchgate.net |
| NaBH₄/NiCl₂ or CoCl₂ | Alcoholic solvent | Mild, effective | Requires catalyst | researchgate.netjsynthchem.com |
| Hydrazine Hydrate/Catalyst | Varies with catalyst | Can be highly selective | Hydrazine is toxic | wikipedia.orgpsu.edumdpi.com |
This table summarizes various reagents for the chemoselective reduction of nitroarenes, highlighting their respective conditions and characteristics.
Transformations of the Ester Moiety
The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups.
Saponification and Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification, followed by acidification.
For instance, the saponification of a similar compound, methyl m-nitrobenzoate, is effectively achieved by heating with a solution of sodium hydroxide (B78521). orgsyn.org The mixture is boiled for a short period until the ester layer disappears, indicating the completion of the reaction. orgsyn.org Subsequently, the resulting sodium salt solution is cooled and poured into a concentrated acid, such as hydrochloric acid, to precipitate the carboxylic acid. orgsyn.org This method generally provides high yields, often in the range of 90-96%. orgsyn.org It is noted that using a more dilute base solution can lead to unsatisfactory results, and prolonged boiling may cause the formation of colored byproducts. orgsyn.org
A general representation of the saponification of this compound is as follows:
Saponification: Reaction with a strong base, like sodium hydroxide (NaOH), to form the sodium salt of the carboxylic acid and methanol.
Acidification: Treatment with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the 3-fluoro-4-nitrobenzoic acid.
Transesterification Reactions
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it forms.
While specific studies on the transesterification of this compound are not extensively detailed in the provided results, the principles of this reaction are well-established for aromatic esters. For example, the Fischer esterification, which is the reverse of hydrolysis, can be adapted for transesterification by using an alcohol instead of water. The reaction of 4-fluoro-3-nitro-benzoic acid with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester, demonstrating the feasibility of such transformations.
Amidation Reactions
Amidation is the reaction of the ester with an amine to form an amide. This transformation is crucial for the synthesis of various biologically active molecules and polymers. The reaction can be performed by directly heating the ester with the amine, sometimes with a catalyst, or by converting the ester to a more reactive acyl chloride first.
A relevant example is the reaction of methyl-3-nitro-4-fluorobenzoate with morpholine, which results in the formation of methyl 4-morpholino-3-nitrobenzoate. chegg.com In this case, the fluorine atom, activated by the ortho-nitro group, is displaced by the amine in a nucleophilic aromatic substitution reaction, rather than the ester group undergoing amidation. This highlights the competitive reactivity of the different sites on the molecule. However, direct amidation of the ester group can be achieved under appropriate conditions, typically involving higher temperatures or the use of specific catalysts to favor attack at the carbonyl carbon over substitution on the aromatic ring.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). aiinmr.comlibretexts.orgmsu.edu Both of these groups pull electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgmsu.edu
The directing effects of the substituents are as follows:
Nitro group (-NO₂): A strong deactivating group and a meta-director. msu.edu
Methyl ester group (-COOCH₃): A deactivating group and a meta-director. aiinmr.com
Fluoro group (-F): A deactivating group due to its inductive effect, but an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. libretexts.org
In this compound, the substituents are positioned at C1 (ester), C3 (fluoro), and C4 (nitro). Any incoming electrophile would face a highly deactivated ring. The directing effects of the existing groups would guide the new substituent. The powerful meta-directing influence of the nitro and ester groups, combined with the ortho-, para-directing nature of the fluorine, leads to complex regiochemical outcomes. However, due to the strong deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary for any electrophilic substitution to occur. msu.edu For instance, the nitration of nitrobenzene (B124822) to form m-dinitrobenzene requires harsh conditions. msu.edu Given the presence of two deactivating groups in this compound, electrophilic substitution is generally unfavorable.
Radical Reactions and Photochemical Transformations
Nitroaromatic compounds are known to undergo a variety of radical and photochemical reactions. The nitro group can be reduced to a nitro radical anion, which can participate in further reactions. Photochemical reactions of nitroaromatic compounds often involve the excitation of the nitro group, leading to hydrogen abstraction or other transformations.
The photochemical stability and reactivity of such compounds are of interest in environmental chemistry and materials science. The presence of the fluorine atom and the ester group would likely influence the photochemical pathways compared to unsubstituted nitrobenzene. Further research would be needed to fully elucidate the specific radical and photochemical transformations of this compound.
Design, Synthesis, and Functional Exploration of Derivatives and Analogues of Methyl 3 Fluoro 4 Nitrobenzoate
Synthesis of Novel Fluoro-nitro-substituted Benzoic Acid Derivatives
The synthesis of fluoro-nitro-substituted benzoic acid derivatives, including the title compound and its isomers, typically involves a multi-step process starting from commercially available precursors. A common strategy involves the nitration of a fluorinated benzoic acid, followed by esterification.
For example, the synthesis of the isomeric 4-fluoro-3-nitrobenzoic acid can be achieved by treating 4-fluorobenzoic acid with a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. chemicalbook.com The resulting acid is then esterified to produce methyl 4-fluoro-3-nitrobenzoate. A similar nitration process is used for p-fluoro-benzoic acid, which is treated with nitric acid and sulfuric acid to yield 3-nitro-4-fluoro-benzoic acid. prepchem.com The esterification of the carboxylic acid functional group is a standard procedure, often accomplished by reacting the acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. chemicalbook.com
An alternative approach involves the oxidation of a corresponding benzyl (B1604629) alcohol or methylbenzene derivative. For instance, 3-fluoro-4-nitrobenzoic acid can be synthesized from 3-fluoro-4-nitrobenzyl alcohol using Jones reagent or by the oxidation of 2-fluoro-4-methyl-1-nitro-benzene with potassium dichromate and sulfuric acid. chemicalbook.com These synthetic routes provide access to a variety of fluoro-nitro-substituted benzoic acids, which can then be converted to their methyl esters or other derivatives. These derivatives serve as key intermediates for more complex molecules. For instance, methyl 4-fluoro-3-nitrobenzoate is used as a reactant to prepare dimethyl 3-nitro-3',4-oxydibenzoate. chemicalbook.com
| Product | Starting Material(s) | Key Reagents | Reference |
| 3-nitro-4-fluoro-benzoic acid | p-fluoro-benzoic acid | Nitric acid, Sulfuric acid | prepchem.com |
| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | Potassium nitrate, Sulfuric acid | chemicalbook.com |
| Methyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitro-benzoic acid | Methanol, Sulfuric acid | |
| Methyl 2-fluoro-3-nitrobenzoate | 2-fluoro-3-nitrobenzoic acid | Methanol, Sulfuric acid | chemicalbook.com |
| 2,6-dichloro-3-nitrobenzoic acid | 2,6-dichlorobenzoic acid | Fuming nitric acid, Sulfuric acid | patsnap.com |
Creation of Biologically Active Scaffolds and Lead Compounds
The strategic placement of fluorine and nitro groups on the benzoate (B1203000) ring makes methyl 3-fluoro-4-nitrobenzoate and its isomers valuable starting points for the synthesis of biologically active scaffolds. chemimpex.com These intermediates are particularly significant in medicinal chemistry for developing new therapeutic agents. chemimpex.comsigmaaldrich.com
A key application is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. rsc.org The core structure of these drugs often requires a fluorinated aromatic ring, and precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate are developed from fluorinated starting materials. mdpi.com
Furthermore, the isomeric 4-fluoro-3-nitrobenzoic acid is an ideal precursor for creating benzimidazole (B57391) derivatives. ossila.com This is achieved by reducing the nitro group to an amine, which can then react to form the imidazole (B134444) ring. Benzimidazoles are a critical class of compounds in pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antipsychotic, and antihistamine properties. ossila.com Similarly, related structures like benzoselenazoles can be synthesized from this precursor. ossila.com The development of novel norfloxacin (B1679917) hydroxamic acid derivatives with potent activity against various bacteria also highlights the utility of these fluorinated building blocks in creating polypharmacological agents that can interact with multiple biological targets. rsc.org
| Precursor | Derived Scaffold/Compound Class | Associated Biological Activity | Reference(s) |
| 4-Fluoro-3-nitrobenzoic acid | Benzimidazoles | Antimicrobial, Antipsychotic, Antihistamine | ossila.com |
| Fluorinated Benzoic Acids | Fluoroquinolones | Antibacterial | rsc.orgmdpi.com |
| 3-Methyl-4-nitrobenzoate Esters | Benzoate Derivatives | Antifungal | researchgate.net |
| Norfloxacin Precursors | Norfloxacin Hydroxamic Acid Derivatives | Antibacterial (Gram-positive, Gram-negative) | rsc.org |
Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically modifying the chemical structure of an active molecule and observing the resulting changes in biological activity, researchers can identify key pharmacophores and refine the compound's design.
A pertinent example is the investigation of 3-methyl-4-nitrobenzoate derivatives as antifungal agents. researchgate.net In a study evaluating eleven analogues against four Candida strains, researchers found that biological activity was highly dependent on structural variations. researchgate.net The preliminary SAR analysis revealed that the nature of the alkyl side chain in the ester group was a critical determinant of antifungal efficacy. Specifically, pentyl 3-methyl-4-nitrobenzoate showed greater activity against C. guilliermondii than the corresponding methyl ester, indicating that a longer alkyl chain could enhance bioactivity. researchgate.net
Similarly, a comprehensive study on 28 novel norfloxacin hydroxamic acid derivatives demonstrated the power of SAR in developing multi-target antibiotics. rsc.org By introducing additional metal-chelating and hydrophobic groups, scientists were able to create compounds with activity equal to or better than the parent drug, norfloxacin. The study confirmed that while most derivatives retained their ability to inhibit DNA gyrase and topoisomerase IV, certain modifications led to novel mechanisms of action, such as the disruption of peptidoglycan synthesis. rsc.org These SAR studies provide invaluable insights for the rational design of more effective therapeutic agents based on the fluoro-nitro-benzoate framework.
| Compound Analogue (3-methyl-4-nitrobenzoate series) | Antifungal Activity (MIC, µM) against C. guilliermondii 207 | Reference |
| Methyl 3-methyl-4-nitrobenzoate | 39 | researchgate.net |
| Pentyl 3-methyl-4-nitrobenzoate | 31 | researchgate.net |
Development of Fluorinated Agrochemical Intermediates
The unique properties imparted by fluorine atoms, such as increased metabolic stability and enhanced biological activity, have made fluorinated compounds essential in the agrochemical industry. sigmaaldrich.comossila.com this compound and related molecules are important intermediates in the synthesis of modern pesticides and herbicides. chemimpex.comalfa-chemistry.com
The introduction of fluorine into the molecular structure of a pesticide can significantly boost its effectiveness. alfa-chemistry.com Fluorinated building blocks are used to create a subclass of agrochemicals that demonstrate improved performance over their non-fluorinated counterparts. sigmaaldrich.com It is estimated that about 25% of all licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com
Compounds like methyl 4-fluoro-3-nitrobenzoate serve as versatile starting materials for constructing more complex active ingredients for crop protection. chemimpex.com The stability and reactivity of these intermediates allow for the precise design of molecules that can target specific pests or weeds while aiming to minimize environmental impact. chemimpex.com The presence of multiple functional groups on the aromatic ring provides synthetic handles for further chemical modification, enabling the development of a diverse range of fluorinated agrochemicals. ossila.com
| Fluorinated Agrochemical | Compound Type | Application | Reference(s) |
| Trifluralin | Herbicide | Pre-emergence weed control | sigmaaldrich.comalfa-chemistry.com |
| Flupoxam | Herbicide | Broadleaf weed control | sigmaaldrich.com |
| Cotoran | Herbicide | Weed control in cotton and sugarcane | alfa-chemistry.com |
| Oxyfluorfen | Herbicide | Broadleaf and grassy weed control | alfa-chemistry.com |
| Diflubenzuron | Insecticide | Insect growth regulator | alfa-chemistry.com |
Exploration of Derivatives for Material Science Applications
Beyond life sciences, derivatives of this compound are finding applications in the field of material science. The incorporation of fluorinated building blocks into polymers and other materials can significantly enhance their physical and chemical properties. chemimpex.comsigmaaldrich.com
A specific area of exploration is the creation of advanced polymer architectures. For example, it is feasible to use the carboxylic acid form, 4-fluoro-3-nitrobenzoic acid, as an initiator to synthesize block-co-polymers. ossila.com These specialized polymers can self-assemble into higher-order structures like polymersomes, which have potential uses in drug delivery and nanotechnology. ossila.com The ability to functionalize this core structure opens up possibilities for creating novel materials with tailored properties for a wide array of technological applications, from organic electronics to advanced composites. sigmaaldrich.com
| Derivative/Application Area | Resulting Material/Structure | Key Enhanced Property | Reference(s) |
| Specialty Polymer Formulation | Fluorinated Polymers and Coatings | Durability, Chemical Resistance | chemimpex.com |
| Block-co-polymer Synthesis | Polymersomes | Self-assembly for nanotechnology | ossila.com |
| General Fluorinated Materials | Polytetrafluoroethylene (PTFE) | Non-stick, High thermal stability | sigmaaldrich.com |
Advanced Applications in Chemical Synthesis and Research
Building Block for Pharmaceutical Intermediates
The strategic placement of the fluoro and nitro functional groups on the benzoate (B1203000) ring makes Methyl 3-fluoro-4-nitrobenzoate a valuable precursor in the synthesis of pharmaceutical intermediates. These groups can be selectively targeted and transformed, allowing for the construction of diverse molecular scaffolds with potential therapeutic activities.
Synthesis of Anti-inflammatory Agents
While direct and extensive research on the use of this compound for anti-inflammatory agents is not widely documented, its structural isomer, Methyl 4-fluoro-3-nitrobenzoate, serves as a key intermediate in the creation of compounds with anti-inflammatory properties. The synthetic strategies employed for its isomer are theoretically applicable to this compound. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the nitro group can be readily converted to an amine, a common functional group in many anti-inflammatory drugs. This transformation is a critical step in building more complex heterocyclic structures known to exhibit anti-inflammatory activity.
Synthesis of Antibacterial Compounds
The utility of fluoronitrobenzoate derivatives as precursors for antibacterial agents is well-established. Research has demonstrated the synthesis of novel benzimidazole (B57391) derivatives, a class of compounds known for their broad-spectrum antimicrobial activity, starting from the isomeric Methyl 4-fluoro-3-nitrobenzoate. This synthesis pathway highlights the potential of this compound in constructing similar bioactive molecules.
A key synthetic step involves the nucleophilic aromatic substitution of the fluorine atom with various substituted amines. Following this, the nitro group is reduced to an amine, which then undergoes cyclization to form the benzimidazole core. The versatility of this approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the antibacterial potency and spectrum of the final compounds.
Table 1: Synthesis of Benzimidazole Precursors
| Reactant 1 | Reactant 2 | Product | Application |
| Methyl 4-fluoro-3-nitrobenzoate | Substituted Aromatic Amine | N-Aryl-4-amino-3-nitrobenzoate derivative | Intermediate for Benzimidazole Synthesis |
| N-Aryl-4-amino-3-nitrobenzoate derivative | Reducing Agent (e.g., SnCl2) | N-Aryl-3,4-diaminobenzoate derivative | Precursor for Benzimidazole Ring Formation |
This data is based on the synthesis using the isomer, Methyl 4-fluoro-3-nitrobenzoate, as a representative example of the synthetic utility of fluoronitrobenzoates.
Precursor for Novel Drug Discovery and Development
The chemical reactivity of this compound makes it an attractive starting material for the discovery of new drug candidates. The ability to sequentially or simultaneously modify the fluoro and nitro groups, along with the ester functionality, provides a pathway to a diverse library of compounds. These compounds can then be screened for a wide range of biological activities, accelerating the drug discovery process.
For instance, the synthesis of 1,2,5-trisubstituted benzimidazoles with potential anticancer activity has been reported using the isomeric Methyl 4-fluoro-3-nitrobenzoate. nih.gov The synthetic route involves an initial esterification of 4-fluoro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution and reduction of the nitro group, demonstrating the compound's role as a versatile scaffold for creating complex molecular architectures for drug development. nih.gov
Intermediate in Agrochemical Synthesis
In the field of agrochemicals, the development of effective and selective crop protection agents is paramount. This compound and its isomers are valuable intermediates in the synthesis of novel pesticides and herbicides.
Formulation of Effective Pesticides and Herbicides
The incorporation of a fluorinated nitroaromatic moiety can significantly influence the biological activity of agrochemicals. While specific data for this compound is limited, its isomer, Methyl 4-fluoro-3-nitrobenzoate, is employed in the formulation of effective pesticides and herbicides. The presence of the fluorine atom can increase the compound's efficacy and selectivity, while the nitro group can be a precursor to various toxophoric groups.
Design of Targeted Crop Protection Agents
The design of modern agrochemicals focuses on targeting specific biological pathways in pests or weeds while minimizing harm to the crop and the environment. The versatility of the this compound scaffold allows for the rational design of such targeted agents. By carefully selecting the substituents to be introduced onto the aromatic ring, chemists can modulate the compound's physical and chemical properties to optimize its uptake, transport, and interaction with the target site. The synthetic pathways available for this class of compounds enable the creation of a diverse range of molecules for screening and development as next-generation crop protection agents.
Role in Specialty Chemical Production
The unique combination of functional groups in this compound makes it a candidate as a building block in the synthesis of a range of specialty chemicals. The presence of the nitro group and the fluorine atom on the aromatic ring influences its reactivity, making it suitable for various chemical transformations.
In the synthesis of organic dyes and pigments, aromatic nitro compounds often serve as precursors to the corresponding anilines through reduction of the nitro group. These anilines are key components in the production of azo dyes, which constitute a large and important class of colorants. The general process involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component.
Fluorinated and nitro-substituted aromatic compounds can be utilized in the synthesis of specialty polymers and coatings to impart specific properties. Fluorine-containing polymers are known for their high thermal stability, chemical resistance, and low surface energy. Nitro groups, on the other hand, can be transformed into other functional groups or can be used to modify the electronic properties of the polymer.
This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of functional polymers. For instance, the ester group could be hydrolyzed to a carboxylic acid, and the nitro group could be reduced to an amine, creating a difunctional monomer suitable for polycondensation reactions to form polyamides or polyimides. The fluorine atom would be incorporated into the polymer backbone, potentially enhancing its performance characteristics. A study on biosourced functional hydroxybenzoate-co-lactide polymers highlights the synthesis of polymers with antimicrobial activity from functionalized benzoate precursors, demonstrating a general approach where a substituted benzoate could be a key building block. nih.govresearchgate.net However, specific examples of polymers or coatings developed directly from this compound are not described in the available research.
Contribution to Proteomics Research
In proteomics, researchers study the structure and function of proteins. Chemical probes and labeling reagents are essential tools in this field for protein enrichment, identification, and quantification. While various chemical proteomics techniques exist for biomarker discovery and drug development, the specific contribution of this compound is not documented. nih.gov
The reactivity of the fluoronitroaryl moiety could, in principle, be exploited for the development of protein-modifying reagents. For example, the fluorine atom is susceptible to nucleophilic aromatic substitution by amino acid side chains (such as lysine (B10760008) or cysteine), which could allow for the covalent labeling of proteins. The nitro group could serve as a reporter group or be further functionalized. However, there is no evidence in the surveyed literature to suggest that this compound is currently used as a reagent in proteomics research. The field typically employs more specifically designed reagents for these purposes.
Computational and Spectroscopic Characterization of Methyl 3 Fluoro 4 Nitrobenzoate and Its Derivatives
Advanced Spectroscopic Methods for Structural Elucidation and Vibrational Analysis
Spectroscopic methods are essential for the experimental verification of molecular structures predicted by theoretical calculations. For methyl 3-fluoro-4-nitrobenzoate, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete structural assignment of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum shows signals for the aromatic protons and the methyl protons. The three protons on the aromatic ring will appear as distinct multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic current and the electron-withdrawing substituents. The methyl protons of the ester group will appear as a sharp singlet in the upfield region (around δ 3.9 ppm). rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-2 | ~8.2 | Doublet of doublets (dd) | JH2-H6 ≈ 2 Hz, JH2-F ≈ 4-5 Hz |
| H-5 | ~7.8 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 8-10 Hz |
| H-6 | ~8.0 | Triplet of doublets (td) or Multiplet (m) | JH6-H5 ≈ 8-9 Hz, JH6-H2 ≈ 2 Hz |
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
Note: These are predicted values based on substituent effects in related compounds. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (δ ~164-166 ppm). The aromatic carbons are found in the δ 115-155 ppm range, with their exact shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant, while other nearby carbons will show smaller two- or three-bond couplings. The methyl carbon appears at the highest field (δ ~52-53 ppm). rsc.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) | Key Features |
| C=O | ~165 | Carbonyl carbon, low intensity |
| C-1 | ~132 | Attached to the ester group |
| C-2 | ~125 | Shows coupling to fluorine |
| C-3 | ~155 | Large ¹JC-F coupling |
| C-4 | ~148 | Attached to the nitro group |
| C-5 | ~120 | Shows coupling to fluorine |
| C-6 | ~130 | Aromatic CH |
| -OCH₃ | ~53 | Methyl carbon |
Note: These are predicted values based on substituent effects in related compounds. Actual values may vary.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. nih.gov It is highly sensitive and provides a clean spectrum as there are typically no other fluorine atoms in the molecule or solvent. nih.govresearchgate.net For this compound, the spectrum will show a single resonance for the fluorine atom at C-3. The chemical shift of this fluorine is highly sensitive to its electronic environment. The signal will be split into a multiplet (likely a doublet of doublets or a more complex pattern) due to coupling with the adjacent aromatic protons, H-2 and H-5. This coupling information is invaluable for confirming the substitution pattern on the aromatic ring. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can unequivocally confirm the molecular formula of a compound.
For this compound, the predicted monoisotopic mass is 199.02809 Da. bldpharm.com Computational predictions for various adducts of this molecule have been calculated and are presented in the table below. These theoretical values are essential for identifying the compound in experimental mass spectra.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 200.03537 | 135.3 |
| [M+Na]⁺ | 222.01731 | 143.8 |
| [M-H]⁻ | 198.02081 | 138.4 |
| [M+NH₄]⁺ | 217.06191 | 153.9 |
| [M+K]⁺ | 237.99125 | 138.9 |
| [M+H-H₂O]⁺ | 182.02535 | 133.4 |
| [M+HCOO]⁻ | 244.02629 | 160.0 |
| [M+CH₃COO]⁻ | 258.04194 | 177.7 |
| [M+Na-2H]⁻ | 220.00276 | 141.9 |
| [M]⁺ | 199.02754 | 134.8 |
| [M]⁻ | 199.02864 | 134.8 |
Data sourced from computational predictions. bldpharm.com
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
Expected Vibrational Modes:
C=O Stretching: The ester carbonyl group (C=O) is expected to show a strong absorption band in the FTIR spectrum, typically in the range of 1720-1740 cm⁻¹.
NO₂ Stretching: The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.
C-F Stretching: The carbon-fluorine bond will produce a strong absorption in the region of 1000-1400 cm⁻¹.
Aromatic C-H and C=C Stretching: The benzene (B151609) ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching: The ester C-O bonds will have stretching vibrations typically in the 1000-1300 cm⁻¹ range.
Without experimental data, a definitive table of vibrational frequencies and their assignments cannot be constructed.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. The presence of the nitro-substituted benzene ring in this compound suggests that it will absorb light in the ultraviolet region.
The nitro group and the benzene ring act as chromophores. The electronic transitions expected for this molecule would be π → π* transitions associated with the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. The exact absorption maxima (λ_max) and molar absorptivity values would require experimental measurement. The refractive index of this compound has been reported as 1.534, which provides some insight into its optical behavior. innospk.com
Analytical Methodologies for Purity, Identity, and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating Methyl 3-fluoro-4-nitrobenzoate from starting materials, by-products, and other impurities, as well as for its purification.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography is a suitable technique for assessing the purity of this compound, given its volatility. The analysis is typically performed by injecting a solution of the compound into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.
A typical GC method for analyzing nitroaromatic compounds, which would be applicable to this compound, often utilizes a non-polar or medium-polarity capillary column. epa.gov An electron capture detector (ECD) is particularly sensitive to halogenated and nitro-containing compounds, making it an excellent choice for detecting this analyte with high sensitivity. epa.gov A nitrogen-phosphorus detector (NPD) could also be employed. epa.gov
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temp | 300 °C |
This table presents a representative method; actual parameters may need optimization.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis and impurity profiling of a broad range of organic compounds, including this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is the most common mode for this type of analysis.
The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs as the components of the sample interact differently with the stationary phase (typically a C18-bonded silica) and are eluted by a mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is generally used for detection, as the aromatic nitro-compound possesses a strong chromophore. The wavelength of detection is selected based on the UV absorbance maximum of this compound. Purity is often reported to be greater than 98.0% (GC). tcichemicals.com
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm (or wavelength of maximum absorbance) |
This table presents a representative method; actual parameters may need optimization.
Preparative Chromatography for Purification
For obtaining high-purity this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of the compound. The goal is to isolate the main product from any impurities.
Following a reaction, the crude product mixture is dissolved and loaded onto the preparative column. A gradient or isocratic elution with a suitable solvent system separates the components. Fractions are collected as they elute from the column, and those containing the pure product, as determined by analytical methods like TLC or analytical HPLC, are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified solid compound. Recrystallization from a suitable solvent, such as ethanol, is another common purification technique that can be used in conjunction with or as an alternative to chromatography. chemicalbook.comyoutube.com
Spectroscopic Analytical Techniques for Verification
Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound.
Routine NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the identity of this compound.
In the ¹H NMR spectrum, the protons on the aromatic ring will appear as multiplets due to splitting by each other and by the fluorine atom. The methyl ester protons will be visible as a singlet. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will have a characteristic downfield chemical shift. The aromatic carbons will also have distinct signals, with their chemical shifts influenced by the attached functional groups (fluoro, nitro, and ester).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic-H | ~8.0 - 8.5 | m |
| Methyl (-OCH₃) | ~3.9 | s |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~164 | s |
| Aromatic-C (C-F) | ~155 (d, JC-F ≈ 260 Hz) | d |
| Aromatic-C (C-NO₂) | ~145 | s |
| Aromatic-C | ~120 - 135 | m |
| Methyl (-OCH₃) | ~53 | s |
s = singlet, d = doublet, m = multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and instrument frequency. rsc.org
Routine IR for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups in its structure.
Key expected absorptions include the strong carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-F stretch. The aromatic C-H and C=C stretching vibrations will also be present.
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch (Ester) | ~1730 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium |
| Asymmetric NO₂ Stretch | ~1530 | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
This table presents characteristic absorption ranges. The exact position and intensity of the peaks can be influenced by the molecular environment and the sample preparation method. researchgate.netscirp.org
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. For a pure chemical compound like this compound, this method provides a fundamental verification of its identity and purity by comparing experimentally determined elemental percentages with theoretically calculated values based on its molecular formula.
The molecular formula for this compound is C8H6FNO4. nih.govgoogleapis.comgoogle.com The molecular weight of the compound is approximately 199.14 g/mol . nih.gov Based on this formula and the atomic weights of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O), the theoretical elemental composition can be precisely calculated.
This analytical process is crucial in synthetic chemistry to confirm that the synthesized compound has the expected atomic makeup, ruling out impurities or the presence of unexpected structures. The comparison between theoretical and experimental values is a critical quality control step. While specific experimental research findings for the elemental analysis of this compound are not widely detailed in publicly available literature, the theoretical values serve as the benchmark for any such analysis.
Below is a data table outlining the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 48.27 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.04 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.54 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.03 |
| Oxygen | O | 15.999 | 4 | 63.996 | 32.13 |
| Total | 199.137 | 100.00 |
Future Perspectives and Emerging Research Directions
Chemo- and Regioselective Catalysis for Complex Molecular Architectures
The inherent reactivity of Methyl 3-fluoro-4-nitrobenzoate, primarily governed by the activating effect of the nitro group on the fluorine atom for nucleophilic aromatic substitution (SNAr), presents significant opportunities for advanced catalytic strategies. Future research is poised to move beyond stoichiometric reactions to more sophisticated catalytic systems that offer enhanced control over chemo- and regioselectivity.
One major research avenue involves the catalytic, regioselective SNAr. The aromatic ring of this compound has two primary sites susceptible to nucleophilic attack: the carbon bearing the fluorine and the carbon bearing the nitro group. While the fluorine is an excellent leaving group activated by the para-nitro group, catalytic methods could enable selective reactions at other positions or with a broader range of nucleophiles under milder conditions. For instance, transition-metal π-arene catalysis, which activates otherwise unreactive arenes towards SNAr, could be explored. nsf.gov Such systems might allow for the displacement of the nitro group or even direct C-H functionalization, opening up new synthetic pathways.
Furthermore, developing chemoselective catalytic reductions of the nitro group is a critical area of focus. The selective reduction of the nitro group to an amine, without affecting the methyl ester or the carbon-fluorine bond, is a crucial transformation for synthesizing a wide array of pharmaceutical and agrochemical precursors. While traditional methods often require harsh reagents, future research will likely focus on heterogeneous or homogeneous catalysis using novel metal nanoparticles or complexes to achieve high selectivity and yield under green reaction conditions.
| Catalytic Approach | Potential Transformation on this compound | Research Goal |
| π-Arene Catalysis | Regioselective SNAr at C-F or C-NO2 positions | To control which leaving group is substituted and to functionalize other positions on the ring. |
| Photoredox Catalysis | Activation for SNAr with a wider range of nucleophiles | To enable reactions with less reactive nucleophiles under mild, light-driven conditions. nih.gov |
| Selective Hydrogenation | Reduction of the nitro group to an amine | To develop catalysts that selectively reduce the nitro group while preserving the ester and C-F bond. |
| C-H Activation | Direct functionalization of aromatic C-H bonds | To introduce new substituents onto the aromatic ring without pre-functionalization. |
Integration into Automated Synthesis Platforms
The robustness and well-defined reactivity of this compound make it an ideal candidate for integration into automated synthesis platforms, such as flow chemistry systems. nih.gov These technologies offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput library synthesis. technologynetworks.com
Future research will likely focus on developing and optimizing flow chemistry protocols for reactions involving this compound. For example, SNAr reactions, which are often rapid and exothermic, can be performed more safely and efficiently in microreactors that allow for superior heat and mass transfer. eurekalert.org This could enable the rapid generation of a library of derivatives by reacting the parent compound with a diverse set of nucleophiles in an automated fashion. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry is a growing field, and building blocks like this compound are central to these efforts. nih.gov
The integration of this compound into automated platforms would accelerate the discovery of new drug candidates and functional materials by allowing for the rapid exploration of chemical space. nih.gov This is particularly relevant for the synthesis of fluorinated pharmaceuticals, where rapid derivatization and screening are essential. eurekalert.org
Mechanistic Insights into Novel Transformations and Reactivity Patterns
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for developing new synthetic methods and predicting reactivity. While the SNAr reaction on electron-deficient arenes is traditionally thought to proceed via a two-step mechanism involving a Meisenheimer intermediate, recent studies suggest that some SNAr reactions may be concerted. nih.gov
Future research will likely employ a combination of experimental techniques (like kinetic isotope effect studies) and computational modeling (using Density Functional Theory, DFT) to elucidate the precise mechanistic pathways for this specific substrate. rsc.orgchemrevlett.com Such studies could reveal a mechanistic continuum, where the reaction mechanism can shift between stepwise and concerted depending on the nucleophile, solvent, and other conditions. rsc.org
Computational studies can also predict the reactivity of different sites on the molecule, guiding the development of regioselective reactions. chemrevlett.com For instance, DFT calculations can help rationalize the regioselectivity in the nucleophilic aromatic substitution of related dinitroquinazoline systems and can be applied to predict the outcomes for this compound. rsc.org Understanding these subtleties will enable chemists to fine-tune reaction conditions to favor desired products and to design novel transformations that are currently inaccessible.
Applications in Supramolecular Chemistry and Materials Science
The electronic properties and potential for non-covalent interactions of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and materials science. The presence of a fluorine atom and a nitro group can facilitate a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are critical for the self-assembly of ordered structures. rsc.org
Future research could explore the use of this compound as a building block for creating novel supramolecular assemblies, liquid crystals, and polymers. The interplay between the fluorine and nitro groups can influence crystal packing and the formation of co-crystals, a property that is being increasingly studied for the design of materials with tailored properties. rsc.org For instance, studies on fluorinated diaminonitrobenzenes have shown that fluorine atoms can contribute significantly to π-π electron interactions that direct the supramolecular structure. rsc.org
Furthermore, the electron-accepting nature of the nitroaromatic system suggests potential applications in the development of fluorescent sensors. Nitroaromatic compounds are known to act as quenchers for fluorophores, a principle that can be used to detect specific analytes. mdpi.com Derivatives of this compound could be incorporated into sensor systems where changes in fluorescence signal the presence of target molecules.
Development of Next-Generation Fluorinated Compounds for Diverse Applications
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. ccspublishing.org.cnresearchgate.net this compound serves as a key precursor for the synthesis of more complex, next-generation fluorinated compounds with a wide range of potential applications.
In pharmaceuticals, this building block can be used to synthesize novel therapeutic agents. For example, related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and shown to possess potent antitubercular activity. nih.gov The core structure of this compound is present in precursors to compounds with potential applications in treating a variety of diseases.
In the agrochemical industry, fluorinated compounds represent a significant and growing portion of the market. nih.govbohrium.comsci-hub.se The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel herbicides, fungicides, and insecticides. The development of new agrochemicals is driven by the need for compounds with improved efficacy, better environmental profiles, and new modes of action to combat resistance. bohrium.com
The table below showcases examples of how related fluoronitro-aromatic building blocks are utilized in the synthesis of advanced functional molecules.
| Application Area | Example of Synthesized Compound Class | Desired Property Enhancement |
| Pharmaceuticals | Antitubercular Agents | Increased potency and improved safety profile. nih.gov |
| Agrochemicals | Pyrazole Carboxamide Fungicides | Broad-spectrum activity and high efficiency against crop diseases. ccspublishing.org.cn |
| Agrochemicals | Herbicides | Increased stability and targeted phytotoxicity. researchgate.net |
| Pharmaceuticals | Kinase Inhibitors | Enhanced binding affinity and metabolic stability. |
The continued exploration of the reactivity of this compound will undoubtedly fuel the discovery and development of the next generation of valuable fluorinated compounds across multiple scientific disciplines.
Q & A
Basic Questions
Q. What are the key spectroscopic and crystallographic methods for confirming the structure of methyl 3-fluoro-4-nitrobenzoate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure. For example, the integration ratios and splitting patterns in ¹H NMR can validate the positions of fluorine and nitro groups. X-ray crystallography, using programs like SHELXL for refinement and ORTEP-3 for graphical representation , provides unambiguous confirmation of molecular geometry and crystal packing. These tools help resolve ambiguities in stereochemistry or substituent positioning, particularly when analyzing nitro group orientation or fluorine-induced electronic effects.
Q. How is this compound synthesized, and what intermediates are involved?
- Methodological Answer : A multi-step synthesis involves esterification and nitration. For example, this compound can be synthesized via nucleophilic aromatic substitution (e.g., fluorine introduction) followed by nitration. In one protocol, the compound acts as an intermediate in the synthesis of quinoxalinone derivatives, where it reacts with o-phenylenediamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) to form heterocyclic frameworks . Key intermediates include nitrobenzoic acid derivatives and halogenated precursors, with purification via flash column chromatography.
Advanced Research Questions
Q. How can data contradictions in X-ray crystallographic refinement of this compound be resolved?
- Methodological Answer : Discrepancies in thermal parameters or residual electron density often arise from disordered nitro or ester groups. Using SHELXL’s restraints (e.g., DFIX, FLAT) can stabilize refinement by imposing geometric constraints on problematic moieties . ORTEP-3’s graphical interface aids in visualizing anisotropic displacement ellipsoids to identify over- or under-modeled regions . For high-resolution data, twin refinement (TWIN/BASF commands in SHELXL) may resolve pseudo-symmetry issues caused by fluorine’s electronegativity influencing crystal packing.
Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they affect material properties?
- Methodological Answer : Graph-set analysis (R²₂(8), C(4) motifs) can categorize hydrogen-bonding networks. The nitro group often acts as a hydrogen-bond acceptor, while the ester carbonyl may form weak C–H···O interactions. Fluorine’s low polarizability reduces its participation in strong hydrogen bonds but may induce steric or electronic effects that alter packing density . These interactions influence thermal stability and solubility, which are critical for designing co-crystals or polymorphs.
Q. What synthetic challenges arise from the reactivity of the nitro group in this compound?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, complicating further electrophilic substitution. Reductive functionalization (e.g., catalytic hydrogenation to amines) requires careful control to avoid over-reduction or defluorination. Alternative strategies, such as protecting-group chemistry (e.g., Boc for amines) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), must account for steric hindrance from the meta-fluoro substituent .
Q. How can computational methods predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as fluorine’s impact on the nitro group’s vibrational frequencies (IR) or NMR chemical shifts. Molecular docking studies (e.g., AutoDock Vina) may explore bioactivity by simulating interactions with target enzymes. For crystallography, software like Mercury (CSD) predicts packing motifs based on van der Waals radii and electrostatic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
